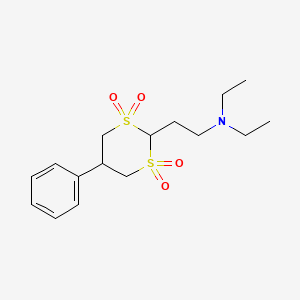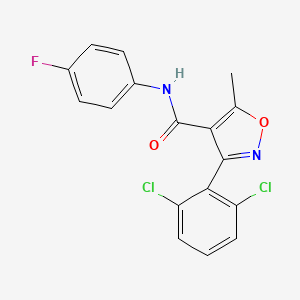![molecular formula C11H8BrNO2S2 B3592815 (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3592815.png)
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
描述
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, a bromine atom, and a methoxy group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
-
Step 1: Condensation Reaction
Reactants: 3-bromo-4-methoxybenzaldehyde and thiosemicarbazide
Catalyst: Acidic or basic catalyst (e.g., acetic acid or sodium acetate)
Conditions: Reflux in ethanol or methanol for several hours
-
Step 2: Cyclization Reaction
Intermediate: The condensation product from step 1
Conditions: Heating the intermediate in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to promote cyclization and form the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinone derivatives
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the development of novel compounds with diverse functionalities.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of various pathogens and cancer cell lines.
Medicine: The compound is being investigated for its therapeutic potential in treating infectious diseases and cancer. Its mechanism of action and efficacy in preclinical models are subjects of ongoing research.
Industry: (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis, leading to the suppression of cell growth and proliferation.
Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and promoting the release of pro-apoptotic factors.
Disruption of Membrane Integrity: The compound may disrupt the integrity of microbial cell membranes, leading to cell lysis and death.
相似化合物的比较
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives to highlight its uniqueness:
(5E)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different biological activities and reactivity.
(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Lacks the bromine atom, which may affect its chemical properties and biological activity.
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: Contains an additional methoxy group, which may influence its solubility and reactivity.
The presence of the bromine atom and the methoxy group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S2/c1-15-8-3-2-6(4-7(8)12)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFRMOSBCTITG-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=S)S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B3592735.png)
![1-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3592752.png)
![10-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3592754.png)
![ethyl 6-methyl-2-(phenylcarbamothioylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3592769.png)

![5-(4-methoxyphenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3592785.png)

![3,6-DIETHYL 2-[(PHENYLCARBAMOTHIOYL)AMINO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE](/img/structure/B3592795.png)
![4-[(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B3592807.png)
![1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3592826.png)
![4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZONITRILE](/img/structure/B3592828.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3592836.png)
![2-({[2-(4-CHLOROPHENYL)ETHYL][(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3592844.png)

